molecular formula C21H18Cl2N2OS B2615041 (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 301339-00-4

(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2615041
CAS No.: 301339-00-4
M. Wt: 417.35
InChI Key: NODGHKHKBWPCSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H18Cl2N2OS. It includes a furan ring substituted with a 2,4-dichlorophenyl group and a methanethione group linked to a 4-phenylpiperazine.

Scientific Research Applications

Synthesis and Characterization

  • Research has explored synthetic routes for derivatives involving the furan ring, demonstrating innovative methods for creating potentially bioactive compounds. For example, studies have detailed the synthesis of novel Pyrazoline and Pyridinyl Methanone derivatives via microwave-assisted synthesis, showcasing their anti-inflammatory and antibacterial activities. These derivatives were characterized using spectroscopic techniques, and their biological activities were assessed through in vivo and in vitro studies, highlighting their potential in medicinal chemistry (Ravula et al., 2016).

Antimicrobial Activity

  • A series of derivatives, specifically focusing on the furan nucleus, have been synthesized and evaluated for antimicrobial properties. Notably, chalcones and acetyl pyrazoline derivatives comprising the furan nucleus have been tested against various bacterial and fungal strains, showing promising antitubercular agents (Bhoot et al., 2011).

Biological Evaluation and Docking Studies

  • Compounds bearing the furan moiety have been subjected to in vitro antimicrobial evaluation and in silico molecular docking and ADME prediction. These studies provide insights into the potential interactions of these compounds with microbial proteins and their pharmacokinetic properties, indicating their applicability in drug development processes (Mathew et al., 2020).

Insecticidal Activities

  • Novel arylpyrazole derivatives containing aminomethanephosphonate and phenylfuran moieties have been synthesized and evaluated for their insecticidal activities against Culex pipiens and Musca domestica. These studies suggest a potential for the development of new insecticides based on furan derivatives (Chen et al., 2017).

Synthesis of Bioactive Compounds

  • Research on the reaction of visnaginone with various reagents has led to the synthesis of a range of potentially bioactive compounds, including chalcones, pyrazoline, and isoxazoline derivatives. These compounds have been synthesized with the aim of exploring their biological activities, highlighting the versatility of furan-based compounds in the synthesis of bioactive molecules (Abdel Hafez et al., 2001).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research and applications involving this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various fields of chemistry and pharmacology .

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2OS/c22-15-6-7-17(18(23)14-15)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGHKHKBWPCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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